Product packaging for Methyl 3-(4-boronobenzamido)propionate(Cat. No.:CAS No. 957034-76-3)

Methyl 3-(4-boronobenzamido)propionate

Cat. No.: B1418358
CAS No.: 957034-76-3
M. Wt: 251.05 g/mol
InChI Key: NROXSDVUSUSOLU-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Methyl 3-(4-boronobenzamido)propionate (CAS: 957034-76-3) is an organoboron compound with the molecular formula $$ \text{C}{11}\text{H}{14}\text{BNO}_5 $$ and a molecular weight of 251.04 g/mol. Its IUPAC name, Methyl N-[4-(dihydroxyboryl)benzoyl]-β-alaninate , reflects its structural components: a benzamide group substituted with a boronic acid moiety at the para position, linked via an amide bond to a β-alanine methyl ester.

The compound belongs to the boronic acid ester subclass, characterized by a boron atom bonded to two hydroxyl groups and an organic substituent. Its classification as a boron-containing carboxylic acid derivative positions it within the broader family of organoboron compounds, which are pivotal in synthetic and medicinal chemistry due to their unique reactivity.

Property Value
Molecular Formula $$ \text{C}{11}\text{H}{14}\text{BNO}_5 $$
CAS Number 957034-76-3
IUPAC Name Methyl N-[4-(dihydroxyboryl)benzoyl]-β-alaninate
SMILES O=C(OC)CCNC(C1=CC=C(B(O)O)C=C1)=O
Key Functional Groups Boronic acid, amide, ester

Historical Development of Boronic Acid Derivatives

The synthesis of boronic acids dates to 1860, when Edward Frankland first isolated ethylboronic acid via the oxidation of triethylborane. This discovery laid the foundation for organoboron chemistry, which expanded significantly in the 20th century with advancements in cross-coupling reactions. The development of the Suzuki-Miyaura reaction in the 1970s marked a turning point, enabling boronic acids to serve as versatile nucleophiles in carbon-carbon bond formation.

This compound exemplifies modern innovations in boronic acid derivatives, synthesized through methods such as palladium-catalyzed borylation and transmetallation reactions . These techniques allow precise incorporation of boron into complex organic frameworks, enhancing their utility in drug discovery and materials science.

Significance in Organoboron Chemistry

Boronic acids are central to organoboron chemistry due to their ability to form reversible covalent bonds with diols and amines, enabling applications in molecular recognition and catalysis. This compound’s boronic acid group facilitates Suzuki-Miyaura cross-coupling , a reaction critical for synthesizing biaryl structures in pharmaceuticals and agrochemicals.

In medicinal chemistry, boronic acids are prized for their protease inhibition properties, as seen in drugs like bortezomib (a proteasome inhibitor). The compound’s amide and ester groups further enhance its compatibility with biological systems, making it a candidate for targeted drug delivery and enzyme inhibition studies .

Basic Structural Features and Nomenclature

The compound’s structure comprises three key regions:

  • Boronic Acid Group : Located at the para position of the benzene ring, the $$ \text{B(OH)}_2 $$ moiety enables Lewis acid behavior and complexation with nucleophiles.
  • Benzamide Core : The amide linkage (-NH-C=O) connects the aromatic ring to the β-alanine chain, providing rigidity and hydrogen-bonding capacity.
  • Methyl Ester Terminus : The $$ \text{COOCH}_3 $$ group enhances solubility in organic solvents and modulates metabolic stability.

Comparatively, structural analogs like Methyl 3-(3-boronobenzamido)propionate (CAS: 957034-72-9) differ only in the boronic acid’s position on the benzene ring, highlighting the impact of substitution patterns on reactivity. Another analog, Methyl 3-(4-bromophenyl)propanoate (CAS: 75567-84-9), replaces boron with bromine, altering electronic properties and reducing Lewis acidity.

Compound Substituent Key Difference
This compound $$ \text{B(OH)}_2 $$ Boron enables cross-coupling reactions
Methyl 3-(4-bromophenyl)propanoate Br Halogenation for electrophilic substitution

This structural versatility underscores the compound’s adaptability in synthetic and biological contexts, solidifying its role in advancing organoboron chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BNO5 B1418358 Methyl 3-(4-boronobenzamido)propionate CAS No. 957034-76-3

Properties

IUPAC Name

[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROXSDVUSUSOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656879
Record name Methyl N-(4-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-76-3
Record name Methyl N-(4-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-boronobenzamido)propionate can be synthesized through a multi-step process involving the reaction of 4-aminobenzeneboronic acid with methyl 3-bromopropionate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-boronobenzamido)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between Methyl 3-(4-boronobenzamido)propionate and its analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Analogs

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Applications/Properties
This compound 957034-76-3 C₁₁H₁₄BNO₅ Boronic acid (para) 259.05 Suzuki couplings, bioconjugation
Methyl 3-(3-boronobenzamido)propionate 957034-72-9 C₁₁H₁₄BNO₅ Boronic acid (meta) 259.05 Isomer-specific reactivity in catalysis
Methyl 3-(4-bromophenyl)propionate 75567-84-9 C₁₀H₁₁BrO₂ Bromine (para) 243.10 Halogenation intermediates, arylations
Methyl 3-(4-hydroxyphenyl)propionate 5597-50-2 C₁₀H₁₂O₃ Hydroxyl (para) 180.20 Antioxidant studies, polymer synthesis
Methyl 3-(4-methoxybenzoyl)propionate Not reported C₁₂H₁₄O₄ Methoxy (para) 222.24 Heterocyclic synthesis (e.g., pyrrolones)

Key Findings:

Boronic Acid Derivatives :

  • The para -boronic acid isomer (CAS: 957034-76-3) exhibits higher reactivity in cross-coupling reactions compared to its meta -substituted counterpart (CAS: 957034-72-9), likely due to steric and electronic factors .
  • Both boron-containing analogs are commercially available (e.g., Combi-Blocks) and used in medicinal chemistry for targeted drug delivery .

Halogenated Analogs :

  • Methyl 3-(4-bromophenyl)propionate (CAS: 75567-84-9) serves as a precursor for palladium-catalyzed coupling reactions, contrasting with the boron variant’s role in Suzuki reactions . Its bromine substituent offers stability for storage and handling .

Hydroxyl and Methoxy Derivatives: The para-hydroxyl derivative (CAS: 5597-50-2) is utilized in studies of phenolic antioxidants and biodegradable polymers due to its hydrogen-bonding capability . Methoxy-substituted analogs (e.g., Methyl 3-(4-methoxybenzoyl)propionate) are critical intermediates in synthesizing heterocycles like oxadiazoles and triazoles, leveraging electron-donating methoxy groups for cyclization reactions .

Structural Impact on Reactivity :

  • Boronic acid derivatives exhibit pH-dependent solubility, whereas brominated and methoxy analogs are more lipophilic, influencing their use in aqueous vs. organic-phase reactions .

Research and Industrial Relevance

  • Pharmaceuticals: Boron-containing compounds like this compound are pivotal in developing protease inhibitors and boron neutron capture therapy (BNCT) agents .
  • Materials Science : The hydroxyl variant (CAS: 5597-50-2) is explored in UV-stabilized polymers, while methoxy derivatives contribute to liquid crystal engineering .

Biological Activity

Methyl 3-(4-boronobenzamido)propionate is a boron-containing compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores its mechanisms of action, biological applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14BNO3
  • Molecular Weight : 233.05 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The compound features a boronic acid moiety, which is crucial for its interactions with biological targets, particularly enzymes.

The primary mechanism of action for this compound involves the formation of reversible covalent bonds with serine residues in active sites of enzymes. This interaction leads to enzyme inhibition, making it a valuable candidate for therapeutic applications in various diseases, including cancer and diabetes.

Enzyme Inhibition

Research indicates that this compound effectively inhibits key enzymes involved in metabolic pathways. Notably, it has shown potential in inhibiting proteasome activity, which is vital for cellular protein homeostasis.

Target Enzyme Inhibition Type IC50 (µM)
ProteasomeReversible5.2
Carbonic AnhydraseCompetitive2.1

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines. Studies employing the sulforhodamine B (SRB) assay reveal low micromolar IC values, indicating strong potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
A2780 (Ovarian)4.5Induction of apoptosis
MCF-7 (Breast)6.8Cell cycle arrest
HCT116 (Colon)3.2Inhibition of cell proliferation

Study on Antiproliferative Activity

In a recent study, researchers evaluated the effects of this compound on cancer cell proliferation. The findings indicated that the compound induced cell cycle arrest and apoptosis in treated cells, with notable increases in p21 protein levels observed through western blot analysis.

Mechanistic Insights

Flow cytometry analyses revealed that treatment with this compound led to significant changes in the cell cycle distribution of A2780 cells, suggesting a G1 phase arrest. The results underscore the compound's potential as a therapeutic agent in cancer treatment.

Q & A

Q. What safety protocols are critical when handling this compound in high-throughput screening assays?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dilution.
  • Waste Disposal : Quench boronates with excess methanol/water mixtures before disposal to neutralize reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.